1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that features a methanesulfonyl group, a pyridine ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the indole core, the introduction of the pyridine ring, and the attachment of the methanesulfonyl group. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This method is often used to form carbon-carbon bonds between the pyridine and phenyl groups.
Amidation Reactions: The formation of the carboxamide group can be achieved through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring and are known for their biological significance.
Uniqueness
1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-29(27,28)25-13-10-18-15-19(4-7-21(18)25)22(26)24-20-5-2-16(3-6-20)14-17-8-11-23-12-9-17/h2-9,11-12,15H,10,13-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQACDLCLSEXRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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